molecular formula C28H24N2O7S2 B15014026 4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}benzene-1,3-diyl bis(4-methylbenzenesulfonate)

4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}benzene-1,3-diyl bis(4-methylbenzenesulfonate)

Cat. No.: B15014026
M. Wt: 564.6 g/mol
InChI Key: CXNVBFXTFNYYHY-VUTHCHCSSA-N
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Description

4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}benzene-1,3-diyl bis(4-methylbenzenesulfonate) is a complex organic compound with potential applications in various scientific fields. This compound features a hydrazone linkage and multiple aromatic rings, making it a subject of interest for researchers in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}benzene-1,3-diyl bis(4-methylbenzenesulfonate) typically involves the condensation of a hydrazine derivative with an aldehyde or ketone. The reaction is often carried out in the presence of an acid catalyst to facilitate the formation of the hydrazone linkage. The reaction conditions may include:

    Solvent: Common solvents include ethanol, methanol, or acetonitrile.

    Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures.

    Catalyst: Acid catalysts such as hydrochloric acid or sulfuric acid are commonly used.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}benzene-1,3-diyl bis(4-methylbenzenesulfonate) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Bromine in acetic acid for bromination.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of corresponding hydrazines.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}benzene-1,3-diyl bis(4-methylbenzenesulfonate) has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}benzene-1,3-diyl bis(4-methylbenzenesulfonate) involves its interaction with specific molecular targets. The hydrazone linkage can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound’s aromatic rings can participate in π-π interactions with biological macromolecules, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}benzene-1,3-diyl bis(4-chlorobenzenesulfonate)
  • 4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}benzene-1,3-diyl bis(4-nitrobenzenesulfonate)

Uniqueness

4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}benzene-1,3-diyl bis(4-methylbenzenesulfonate) is unique due to its specific hydrazone linkage and the presence of methylbenzenesulfonate groups

Properties

Molecular Formula

C28H24N2O7S2

Molecular Weight

564.6 g/mol

IUPAC Name

[4-[(E)-(benzoylhydrazinylidene)methyl]-3-(4-methylphenyl)sulfonyloxyphenyl] 4-methylbenzenesulfonate

InChI

InChI=1S/C28H24N2O7S2/c1-20-8-14-25(15-9-20)38(32,33)36-24-13-12-23(19-29-30-28(31)22-6-4-3-5-7-22)27(18-24)37-39(34,35)26-16-10-21(2)11-17-26/h3-19H,1-2H3,(H,30,31)/b29-19+

InChI Key

CXNVBFXTFNYYHY-VUTHCHCSSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC(=C(C=C2)/C=N/NC(=O)C3=CC=CC=C3)OS(=O)(=O)C4=CC=C(C=C4)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC(=C(C=C2)C=NNC(=O)C3=CC=CC=C3)OS(=O)(=O)C4=CC=C(C=C4)C

Origin of Product

United States

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